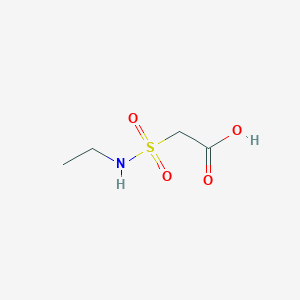

2-(Ethylsulfamoyl)acetic acid

Description

2-(Ethylsulfamoyl)acetic acid (CAS: 521314-04-5) is a sulfonamide-containing carboxylic acid with the molecular formula C₁₀H₁₃NO₄S and a molecular weight of 243.28 g/mol . Its structure comprises a sulfamoyl group (-SO₂NH-) linked to an ethyl group and an acetic acid moiety. This compound is primarily used in pharmaceutical and chemical research as a precursor or intermediate in synthesizing bioactive molecules. For example, derivatives of sulfamoylacetic acids are investigated for enzyme inhibition, such as PRMT5-substrate adaptor interactions in oncology research .

Properties

IUPAC Name |

2-(ethylsulfamoyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4S/c1-2-5-10(8,9)3-4(6)7/h5H,2-3H2,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTJQXSCGYUTPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042583-96-9 | |

| Record name | 2-(ethylsulfamoyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfamoyl)acetic acid typically involves the reaction of ethylamine with chloroacetic acid, followed by sulfonation. The general reaction scheme can be summarized as follows:

Ethylamine Reaction: Ethylamine reacts with chloroacetic acid to form N-ethylglycine.

Sulfonation: N-ethylglycine is then sulfonated using sulfur trioxide or chlorosulfonic acid to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation step.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfamoyl)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (CH2Cl2).

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amines, and various substituted acetic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Ethylsulfamoyl)acetic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfamoyl)acetic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 2-(ethylsulfamoyl)acetic acid and related compounds:

Key Observations:

Substituent Effects: Alkyl vs. Aryl Sulfamoyl Groups: Ethyl or methyl substituents on the sulfamoyl group (e.g., this compound vs. 2-(methylsulfamoyl)acetic acid) influence solubility and steric hindrance. Aromatic vs. Aliphatic Systems: Compounds like 2-[(2-ethoxyphenyl)sulfamoyl]acetic acid introduce aromatic rings, enabling π-π stacking interactions in protein binding, unlike aliphatic derivatives .

Functional Group Modifications :

- Ester vs. Carboxylic Acid : Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate (ester) offers improved synthetic versatility compared to free acids, as esters are often intermediates in hydrolysis-driven drug activation .

- Thioether vs. Sulfonamide : Benzofuran derivatives with thioether groups (e.g., 3-isopropylsulfanyl substituents) exhibit distinct electronic properties, altering reactivity in nucleophilic environments .

Physicochemical and Crystallographic Properties

- Hydrogen Bonding and Crystal Packing: this compound’s carboxylic acid group facilitates dimer formation via O–H⋯O hydrogen bonds, common in sulfonamide derivatives. Similar behavior is observed in benzofuran analogs (e.g., 2-(5-cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid), where dimers stabilize crystal structures . Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate lacks strong hydrogen-bonding donors (due to esterification), reducing crystalline stability compared to carboxylic acid analogs .

Thermal Stability :

- Benzofuran derivatives with bulky substituents (e.g., cyclohexyl groups) exhibit higher melting points (~423–424 K) due to enhanced van der Waals interactions, contrasting with simpler sulfamoylacetic acids (e.g., this compound), which are typically amorphous solids .

Biological Activity

2-(Ethylsulfamoyl)acetic acid, a sulfonamide derivative, has garnered attention in the scientific community for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its sulfonamide group, which is known to inhibit specific enzymes by mimicking natural substrates. This structural feature is crucial for its biological activity. The compound’s CAS number is 1042583-96-9, and it is often utilized as a building block in organic synthesis.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The sulfonamide group inhibits bacterial dihydropteroate synthase, a key enzyme in folate synthesis, leading to antimicrobial effects.

- Anti-inflammatory Effects : By modulating inflammatory pathways, it can reduce the production of pro-inflammatory cytokines.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Its effectiveness can be compared with other sulfonamide derivatives like sulfanilamide. Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In vitro studies demonstrate that it can inhibit the release of inflammatory mediators such as TNF-α and IL-6.

Table 2: Anti-inflammatory Effects

| Cell Line | Effect Observed | Reference |

|---|---|---|

| RAW 264.7 Macrophages | Reduced TNF-α production by 50% | |

| Human Fibroblasts | Decreased IL-6 secretion by 40% |

Case Studies and Research Findings

A notable study evaluated the efficacy of this compound in a murine model of inflammation. The results indicated a significant reduction in paw edema compared to control groups, supporting its potential as an anti-inflammatory agent.

Study Overview

- Objective : To assess the anti-inflammatory effects in vivo.

- Methodology : Mice were treated with varying doses of the compound prior to inducing inflammation.

- Results : The highest dose (100 mg/kg) resulted in a 70% reduction in edema compared to untreated controls.

Summary of Findings

The biological activity of this compound is promising, particularly in antimicrobial and anti-inflammatory contexts. Its mechanism involves enzyme inhibition and modulation of inflammatory pathways, making it a candidate for further therapeutic exploration.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Ethylsulfamoyl)acetic acid, and what critical parameters influence yield?

- Methodology : A common route involves hydrolyzing ethyl 2-(N-ethylsulfamoyl)acetate under alkaline conditions (e.g., NaOH in water), followed by acidification with HCl to precipitate the product . Key parameters include reaction temperature (0–5°C for controlled hydrolysis), stoichiometry of NaOH, and pH adjustment (3.0–4.0) to avoid over-acidification. Yield optimization requires precise control of reaction time and purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Analyze and NMR spectra for sulfamoyl (-SONH-) and acetic acid (-CHCOOH) group signals. The ethyl group’s triplet (δ ~1.2 ppm) and quartet (δ ~3.3 ppm) are diagnostic .

- IR : Confirm the presence of sulfonamide (S=O stretching at 1150–1350 cm) and carboxylic acid (O-H stretch at 2500–3300 cm) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software for refinement .

Q. What safety precautions are essential when handling sulfamoyl acetic acid derivatives?

- Methodology : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritancy. Store at -20°C under inert atmosphere to prevent degradation . Monitor pH during synthesis to avoid exothermic reactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during sulfamoyl acetic acid synthesis?

- Methodology :

- By-product mitigation : Use NaBr and TEMPO as catalysts to suppress side reactions during oxidation steps .

- Purification : Employ gradient column chromatography (e.g., ethyl acetate/hexane) to separate unreacted intermediates. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

- Yield calculation : Apply mass balance and purity analysis (e.g., NMR integration) to quantify losses during recrystallization .

Q. What strategies resolve contradictions in reported physicochemical properties of sulfamoyl acetic acid derivatives?

- Methodology :

- Data validation : Replicate experiments under standardized conditions (e.g., pH 7.4 for solubility studies). Use multiple analytical methods (e.g., LC-MS/MS for quantification, isothermal titration calorimetry for binding affinity) .

- Statistical analysis : Apply ANOVA to compare results across studies. For pKa discrepancies, use potentiometric titration with a glass electrode calibrated at 25°C .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodology :

- DFT calculations : Optimize molecular geometry using Gaussian09 (B3LYP/6-31G* basis set) to simulate electrophilic substitution at the sulfamoyl group .

- Molecular docking : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC values from enzyme inhibition assays .

- Crystal structure prediction : Use Mercury software to analyze hydrogen-bonding motifs (e.g., R_2$$^2(8) dimers) and correlate with solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.